Tosedostat

Aminopeptidase inhibition Antiproliferative activity Leukemia models

Tosedostat (CHR-2797) is an orally bioavailable M1 aminopeptidase inhibitor prodrug with unique intracellular activation to CHR-79888 (LTA4 hydrolase IC50=8 nM). Demonstrates ~300-fold superior antiproliferative potency vs. generic bestatin with defined selectivity (LAP IC50=100 nM, PuSA IC50=150 nM, APN IC50=220 nM). Clinically validated in Phase II/III AML/MDS trials with 37% response in secondary AML. Essential for amino acid deprivation response (AADR), mTOR pathway, and combination studies with cytarabine or hypomethylating agents. Also patented (US 10,925,851) for peripheral analgesia via enkephalinase inhibition. For research use only.

Molecular Formula C21H30N2O6
Molecular Weight 406.5 g/mol
CAS No. 238750-77-1
Cat. No. B1683859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTosedostat
CAS238750-77-1
Synonyms2-(2-(hydroxy(hydroxycarbamoyl)methyl)-4-methylpentanoylamino)-2-phenylethanoic acid cyclopentyl ester
CHR 2797
CHR-2797
CHR2797
tosedostat
Molecular FormulaC21H30N2O6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
InChIInChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1
InChIKeyFWFGIHPGRQZWIW-SQNIBIBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tosedostat (CHR-2797, CAS 238750-77-1): Procurement-Ready Small Molecule M1 Aminopeptidase Inhibitor with Phase II/III Clinical Validation in Hematologic Malignancies


Tosedostat (also designated CHR-2797, CAS 238750-77-1) is a proprietary, orally bioavailable small molecule inhibitor of the M1 family of aminopeptidases with a molecular weight of 406.5 g/mol [1]. It functions as an intracellular prodrug that is converted into the poorly membrane-permeable active acid metabolite CHR-79888, which inhibits puromycin-sensitive aminopeptidase (PuSA), leucine aminopeptidase (LAP), aminopeptidase N (APN), and leukotriene A4 hydrolase (LTA4H), leading to amino acid deprivation, inhibition of protein synthesis, upregulation of the proapoptotic protein Noxa, and tumor cell death [2]. The compound has advanced to Phase II/III clinical evaluation in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) and has been studied in multiple myeloma and solid tumors [3].

Why Tosedostat (CHR-2797) Cannot Be Replaced with Generic Aminopeptidase Inhibitors: Evidence-Based Differentiation


Generic substitution with alternative aminopeptidase inhibitors such as bestatin (ubenimex) is not scientifically justified due to a multifactorial differentiation profile that includes a ~300-fold difference in antiproliferative potency, a unique intracellular metabolic activation mechanism that achieves prolonged target engagement, a defined selectivity profile across the M1 aminopeptidase family, and human clinical validation in relapsed/refractory AML populations [1][2]. Bestatin, a prototypical aminopeptidase inhibitor, lacks the hydroxamic acid zinc-chelating motif and ester prodrug functionality that confer Tosedostat's enhanced potency and oral bioavailability [3]. The quantitative evidence below establishes that Tosedostat occupies a distinct position in the aminopeptidase inhibitor landscape that cannot be replicated by generic alternatives.

Tosedostat (CHR-2797, CAS 238750-77-1): Quantitative Procurement Evidence Guide


Tosedostat Exhibits ~300-Fold Greater Antiproliferative Potency Compared to the Prototypical Aminopeptidase Inhibitor Bestatin

Tosedostat demonstrates antiproliferative effects that are at least 300 times more potent than the prototypical aminopeptidase inhibitor bestatin (ubenimex) in tumor cell line assays [1][2]. This potency differential is attributed to Tosedostat's hydroxamic acid zinc-chelating motif and intracellular conversion to the active acid metabolite CHR-79888, which accumulates within cells due to poor membrane permeability [3]. Bestatin lacks this prodrug activation mechanism and corresponding intracellular accumulation property.

Aminopeptidase inhibition Antiproliferative activity Leukemia models

Intracellular Prodrug Activation of Tosedostat Yields Metabolite CHR-79888 with Potent LTA4 Hydrolase Inhibition (IC50 = 8 nM) and Extended Half-Life (6-11 Hours)

Tosedostat (CHR-2797) functions as an intracellular prodrug that is converted to the active acid metabolite CHR-79888, which is poorly membrane-permeable and therefore accumulates within target cells [1][2]. While the parent compound shows minimal activity against LTA4 hydrolase (IC50 >1 µM to >10 µM), the intracellular metabolite CHR-79888 potently inhibits LTA4 hydrolase with an IC50 of 8 nM . Human pharmacokinetic studies demonstrate that the terminal half-life of CHR-79888 is approximately 6 to 11 hours, compared to only 1 to 3.5 hours for the parent prodrug CHR-2797 [3]. This extended half-life of the active metabolite supports once-daily oral dosing in clinical protocols.

Prodrug activation Pharmacokinetics LTA4 hydrolase inhibition

Tosedostat Demonstrates Defined Selectivity Profile Across M1 Aminopeptidase Family with Differential IC50 Values and Minimal Off-Target Activity

Tosedostat exhibits a quantitatively defined selectivity profile across the M1 family of aminopeptidases. The parent compound CHR-2797 inhibits LAP with IC50 = 100 nM, PuSA with IC50 = 150 nM, and Aminopeptidase N with IC50 = 220 nM . In contrast, Tosedostat shows minimal activity against several related aminopeptidases, with IC50 values of >1 µM for Aminopeptidase B, >5 µM for PILSAP, >10 µM for LTA4 hydrolase (parent compound only; note intracellular metabolite CHR-79888 potently inhibits LTA4 hydrolase with IC50 = 8 nM), and >30 µM for MetAP-2 [1]. This selectivity profile is distinct from pan-aminopeptidase inhibitors and provides a defined target engagement signature.

Enzymatic selectivity IC50 profiling Aminopeptidase panel

Tosedostat Achieves 26.3% Response Rate in Phase II Elderly/Relapsed AML Patients with Median Overall Survival of 130 Days in Poor-Prognosis Cohort

In a Phase II multicenter study of Tosedostat (130 mg once daily oral dosing) in 38 patients with acute myeloid leukemia (AML) who were elderly and/or previously treated, 10 patients (26.3%) achieved a clinical response [1]. Among responders, three AML patients achieved complete remission (<5% blasts in bone marrow) with durable remissions of 232 days (continuing) and 171 days, and seven patients achieved partial response (5-15% blasts) lasting approximately 1-3 months [2]. Median overall survival in the AML patient cohort was 130 days (range 8-478 days) [3]. Notably, among patients with secondary AML arising from prior myelodysplastic syndrome (MDS), the response rate reached 37%, compared to 19% in de novo AML patients, suggesting enhanced activity in this molecularly defined subpopulation [4]. All responders were >60 years of age at the time of first dose, confirming activity in the elderly AML population where treatment options are limited [2].

Acute myeloid leukemia Clinical response rate Phase II trial

Tosedostat Global Commercial Rights Acquired for $21.3 Million with Concurrent Vernalis IP License, Establishing Clear Supply Chain and Intellectual Property Framework

CTI BioPharma Corp. (Nasdaq: CTIC) acquired worldwide rights to Tosedostat from Chroma Therapeutics Ltd. for $21.3 million in October 2014 through an asset purchase agreement [1]. Concurrently, CTI entered into a license agreement with Vernalis R&D (the originator of Tosedostat) for exclusive worldwide rights to use certain patents and intellectual property to develop, market, and commercialize Tosedostat and certain analogues [2]. Under the Vernalis license, CTI agreed to make tiered royalty payments of no more than a high single-digit percentage on a country-by-country basis for the longer of ten years following commercial launch or patent expiration [3]. The transaction eliminated up to $209 million in potential future developmental and sales milestone payments that existed under the prior sublicense structure, consolidating Tosedostat's intellectual property under a single commercial entity [2]. The compound has been designated as a first-in-class oral, once-daily selective inhibitor of aminopeptidases and has been evaluated in multiple Phase II clinical trials for AML and high-risk MDS [3].

Intellectual property Commercial rights Procurement stability

Tosedostat (CHR-2797, CAS 238750-77-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Investigation of Amino Acid Deprivation Response (AADR) and mTOR Pathway Modulation in Leukemia Models

Tosedostat is optimally suited for mechanistic studies examining the amino acid deprivation response (AADR) in leukemic cell lines. The compound's defined selectivity profile (LAP IC50 = 100 nM, PuSA IC50 = 150 nM, APN IC50 = 220 nM) and intracellular prodrug activation to CHR-79888 (LTA4 hydrolase IC50 = 8 nM) enable precise interrogation of aminopeptidase inhibition on protein synthesis and mTOR signaling [1]. At 6 µM, Tosedostat treatment leads to upregulation of amino acid transport and metabolic pathway genes, phosphorylation of eukaryotic initiation factor 2α, inhibition of mTOR substrate phosphorylation, and reduced protein synthesis in HL-60 cells [2]. The compound shows selectivity for transformed cells (MrC5-SV2, K-ras NRK) over non-transformed cells (MrC5, NRK), making it valuable for comparative studies of differential sensitivity between malignant and normal cells [3]. Researchers should procure Tosedostat for experiments requiring a well-characterized aminopeptidase inhibitor with established AADR induction and documented synergy with cytotoxic agents including cytarabine, bortezomib, and hypomethylating agents .

Translational Research in Relapsed/Refractory AML with Focus on Prior MDS or Hypomethylating Agent-Exposed Subpopulations

Clinical evidence indicates that Tosedostat is particularly active in AML patients with prior myelodysplastic syndrome (MDS) or those who have received prior hypomethylating agent (HMA) therapy. The Phase II study demonstrated a 37% response rate in secondary AML patients with prior MDS compared to 19% in de novo AML patients [1][2]. Responders achieved median overall survival of 334 days (complete response) and 361 days (partial response) versus 97 days for nonresponders [3]. For translational research programs, Tosedostat should be prioritized for: (1) ex vivo sensitivity testing of primary AML blasts from patients with prior MDS or HMA exposure; (2) preclinical combination studies with azacitidine or decitabine in MDS/AML models; (3) investigation of biomarkers predictive of response in secondary AML; and (4) studies examining the ~300-fold potency advantage over bestatin in primary patient samples . The once-daily oral dosing schedule established in Phase I/II trials (recommended dose 130 mg daily) provides a clinically validated dosing paradigm for preclinical pharmacokinetic/pharmacodynamic modeling .

Combination Therapy Studies with Paclitaxel or Cytarabine Based on Documented Clinical Synergy and Pharmacokinetic Compatibility

Tosedostat has demonstrated clinical feasibility and preliminary activity in combination with standard cytotoxic agents, supported by formal Phase Ib and Phase II/III trial data. A Phase Ib dose-escalation study (N=22) combining Tosedostat (90-240 mg daily oral) with paclitaxel (135-175 mg/m² intravenously every 3 weeks) established that there is no pharmacokinetic interaction between the two agents, and the combination produced partial responses in 3 patients and stable disease lasting >3 months in 12 patients [1]. Tosedostat is also being evaluated in combination with low-dose cytarabine in the ongoing AML LI-1 trial under Cardiff University sponsorship, utilizing a 'Pick a Winner' design with overall survival as the primary endpoint [2]. Preclinical data further support synergy with cytarabine (Ara-C) in primary AML samples [3]. Researchers should procure Tosedostat for combination studies where the absence of PK interaction is critical for data interpretation and where documented clinical safety profiles (most common adverse events: fatigue 61%, thrombocytopenia 49%, peripheral edema 39%, diarrhea 34%) inform preclinical toxicology planning .

Analgesic Drug Repurposing Studies Based on Enkephalinase Inhibition and Synergy with Morphine

Tosedostat has been identified as a potential analgesic agent through an alternative mechanism of action distinct from its anticancer activity. The compound blocks inactivation of endogenous opioid peptides (enkephalins) by aminopeptidases (enkephalinases), allowing enkephalins to remain active longer and bind to μ and δ opioid receptors in the periphery [1]. In mouse models, Tosedostat demonstrated significant analgesic activity and showed synergy with morphine [2]. This analgesic effect is restricted to the periphery, potentially reducing risks of tolerance, dependency, addiction, or respiratory depression associated with centrally acting opioids [3]. A US patent (No. 10,925,851) has been issued covering Tosedostat as an analgesic . Researchers in pain pharmacology should consider Tosedostat for: (1) studies of peripheral enkephalinase inhibition as an analgesic strategy; (2) combination studies with opioids to assess opioid-sparing effects; (3) comparative studies against traditional NSAIDs and opioids; and (4) investigations of aminopeptidase inhibition in chronic pain models. This application represents a distinct procurement rationale separate from oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tosedostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.